

# Phase II Study of Opigolix in Rheumatoid Arthritis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Opigolix** (formerly known as ASP1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. While initially investigated for endometriosis and uterine fibroids, its potential role in modulating inflammatory processes led to its evaluation in a Phase IIa clinical trial for rheumatoid arthritis (RA). This document provides a detailed overview of the study protocol, available clinical data, and the proposed mechanism of action for **Opigolix** in the context of RA. The development of **Opigolix** for rheumatoid arthritis was discontinued in April 2018.

# **Quantitative Data Summary**

The following tables summarize the key design and outcomes of the Phase IIa clinical trial (NCT02884635) investigating **Opigolix** in patients with rheumatoid arthritis.[1]

Table 1: Study Design and Patient Demographics



Parameter	Description	
Study Title	A Phase 2a, Randomized, Double-Blind, Placebo-Controlled Trial of the Efficacy and Safety of the Oral Gonadotropin-Releasing Hormone Antagonist, ASP1707, in Postmenopausal Female Patients With Rheumatoid Arthritis Taking Methotrexate	
Clinical Trial Identifier	NCT02884635	
Study Phase	Phase IIa	
Patient Population	Postmenopausal women with active rheumatoid arthritis on a stable dose of methotrexate for ≥90 days.	
Number of Patients	72 randomized (37 to Opigolix, 35 to Placebo)	
Treatment Groups	- Opigolix (ASP1707) 30 mg twice daily + Methotrexate- Placebo + Methotrexate	
Treatment Duration	12 weeks	

Table 2: Efficacy Endpoints and Results



Endpoint	Description	Results
Primary Endpoint	American College of Rheumatology 20% improvement criteria (ACR20) response rate at Week 12.	Opigolix did not demonstrate a statistically significant improvement in the ACR20 response rate compared to placebo. Specific percentages were not available in the public domain.
Secondary Endpoints	- ACR20, ACR50, and ACR70 response rates at various time points Disease Activity Score (DAS) 28-CRP and DAS28-ESR Tender or Swollen Joint Counts Remission rates.	No significant improvement was observed in any of the secondary efficacy endpoints for Opigolix compared to placebo.

Table 3: Pharmacodynamic and Safety Outcomes

Outcome	Description	Results
Pharmacodynamic Marker	Plasma Luteinizing Hormone (LH) concentration.	A rapid and sustained decrease of >90% in plasma LH concentration was observed in over 90% of patients receiving Opigolix, with levels dropping to <1 IU/L by week 1.[1]
Safety	Incidence of adverse events.	The safety profile of Opigolix was generally comparable to placebo. Detailed adverse event data is not publicly available.

# **Experimental Protocols**

Study Protocol: Phase IIa Clinical Trial (NCT02884635)



#### 1. Patient Selection:

- Inclusion Criteria: Postmenopausal female patients with a diagnosis of rheumatoid arthritis according to the 2010 ACR/EULAR classification criteria. Patients must have been on a stable dose of methotrexate for at least 90 days prior to screening.
- Exclusion Criteria: Patients with other inflammatory joint diseases, severe comorbidities, or those who had previously failed more than one biologic DMARD.

#### 2. Randomization and Blinding:

- Eligible patients were randomized in a 1:1 ratio to receive either **Opigolix** 30 mg or a matching placebo.
- The study was conducted in a double-blind manner, where both patients and investigators were unaware of the treatment allocation.

#### 3. Treatment Regimen:

- Patients in the active treatment group received Opigolix 30 mg orally, twice daily, for 12 weeks.
- Patients in the control group received a matching placebo orally, twice daily, for 12 weeks.
- All patients continued their stable background methotrexate therapy throughout the study.

#### 4. Efficacy Assessments:

- The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at week 12.
- Secondary efficacy endpoints included ACR50 and ACR70 responses, changes in DAS28-CRP and DAS28-ESR, and changes in tender and swollen joint counts from baseline.

#### 5. Pharmacodynamic Assessment:

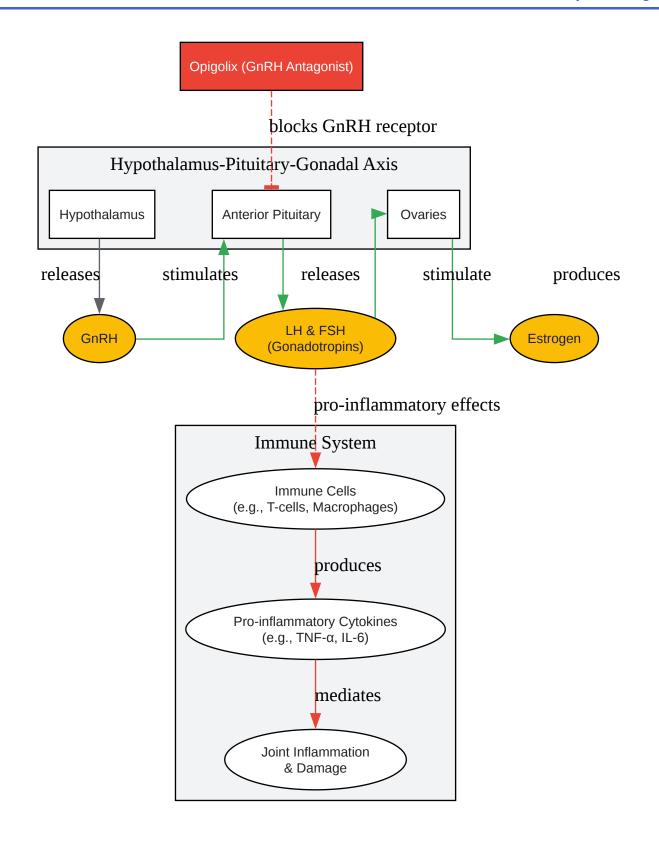
 Blood samples were collected at baseline and at specified time points throughout the study to measure plasma concentrations of luteinizing hormone (LH).



- 6. Safety Monitoring:
- Adverse events were monitored and recorded at each study visit.
- Laboratory safety parameters, including hematology and clinical chemistry, were assessed at baseline and at regular intervals.

Signaling Pathway and Experimental Workflow Proposed Signaling Pathway of Opigolix in Rheumatoid Arthritis



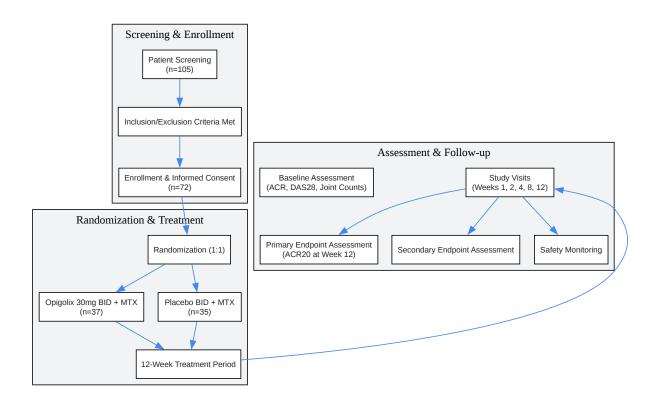


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Caption: Proposed mechanism of Opigolix in RA.



## **Experimental Workflow of the Phase IIa Clinical Trial**



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Caption: Workflow of the Opigolix Phase IIa RA trial.

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### References

- 1. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate PubMed [pubmed.ncbi.nlm.nih.gov]
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